6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 5025-54-7
VCID: VC3839122
InChI: InChI=1S/C9H8O4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3,(H,10,11)
SMILES: CC1=CC2=C(C=C1C(=O)O)OCO2
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol

6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid

CAS No.: 5025-54-7

Cat. No.: VC3839122

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid - 5025-54-7

Specification

CAS No. 5025-54-7
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
IUPAC Name 6-methyl-1,3-benzodioxole-5-carboxylic acid
Standard InChI InChI=1S/C9H8O4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3,(H,10,11)
Standard InChI Key GHJXEUAYEHDQSZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C(=O)O)OCO2
Canonical SMILES CC1=CC2=C(C=C1C(=O)O)OCO2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a fused bicyclic system where a 1,3-dioxole ring (an oxygen-containing five-membered ring) is annulated to a benzene ring. Key substituents include:

  • A methyl group (-CH₃) at the 6-position, which introduces steric and electronic effects.

  • A carboxylic acid (-COOH) at the 5-position, enabling hydrogen bonding and salt formation .

The canonical SMILES representation, CC1=CC2=C(C=C1C(=O)O)OCO2, and InChIKey GHJXEUAYEHDQSZ-UHFFFAOYSA-N provide unambiguous identifiers for its stereoelectronic configuration .

Table 1: Comparative Structural Data for Benzo[d] dioxole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituents
6-Methylbenzo[d] dioxole-5-carboxylic acidC₉H₈O₄180.16-CH₃ (C6), -COOH (C5)
6-Bromobenzo[d][1, dioxole-5-carboxylic acidC₈H₅BrO₄245.03-Br (C6), -COOH (C5)
6-Amino-1,3-benzodioxole-5-carboxylic acidC₈H₇NO₄181.15-NH₂ (C6), -COOH (C5)
Benzo[d] dioxole-5-carboxylic acidC₈H₆O₄166.13-COOH (C5)

Data sources:

Physicochemical Characteristics

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest distinct gas-phase conformations for different adducts. For example:

  • The [M+H]+ ion (m/z 181.04953) has a CCS of 133.5 Ų.

  • The [M+Na]+ ion (m/z 203.03147) exhibits a larger CCS of 145.3 Ų, reflecting sodium’s coordination effects .

The carboxylic acid group confers moderate polarity, influencing solubility in organic solvents like ethyl acetate or dichloromethane, while the methyl group enhances lipophilicity compared to unsubstituted analogs .

Synthesis and Preparation

Reaction Pathways

Synthesis typically involves multi-step sequences:

  • Formation of the Dioxole Ring: Cyclocondensation of catechol derivatives with dichloromethane or carbonyl diimidazole under basic conditions.

  • Methylation: Friedel-Crafts alkylation or direct substitution using methyl halides in the presence of Lewis acids (e.g., AlCl₃).

  • Carboxylation: Direct carboxylation via Kolbe-Schmitt reaction or metal-catalyzed carbonylation using CO₂.

Key Challenges

  • Regioselectivity: Ensuring precise substitution at the 5- and 6-positions requires careful control of reaction conditions.

  • Purification: Column chromatography or recrystallization is often necessary to isolate the product from byproducts .

Applications and Research Findings

Pharmaceutical Intermediates

The carboxylic acid group serves as a handle for derivatization into esters, amides, or salts, making the compound a potential intermediate in:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to salicylic acid derivatives.

  • Antimicrobial Agents: Benzo[d] dioxole derivatives exhibit activity against bacterial and fungal pathogens .

Materials Science

  • Polymer Synthesis: Incorporation into polyesters or polyamides could enhance thermal stability.

  • Coordination Chemistry: The carboxylic acid may act as a ligand for metal-organic frameworks (MOFs).

Agricultural Chemistry

Structural analogs are explored as herbicides or growth regulators, leveraging the dioxole ring’s resistance to metabolic degradation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator